4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid
Description
4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-6-5-13(4)12-7(6)8(14)15/h5H,1-4H3,(H,11,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBCOPQTZOPWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287670-05-6 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions .
Scientific Research Applications
Medicinal Chemistry
Boc-pyrazole derivatives are being explored for their potential as therapeutic agents. The pyrazole ring is a versatile scaffold in drug design, particularly for compounds targeting various biological pathways.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain Boc-pyrazole derivatives exhibited significant anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases .
Organic Synthesis
Boc-pyrazole serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.
Example Reaction :
The compound can be used in nucleophilic substitution reactions, where the tert-butoxycarbonyl (Boc) group provides stability and protection for the amine functionality during synthesis.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Boc-pyrazole can react with alkyl halides to form new alkylated products. |
| Coupling Reactions | It can participate in coupling reactions to form biaryl compounds, useful in pharmaceuticals. |
Agrochemicals
Research indicates that Boc-pyrazole derivatives may have applications in agrochemicals, particularly as herbicides or fungicides.
Case Study : A patent application described a series of Boc-pyrazole compounds that demonstrated herbicidal activity against specific weed species, highlighting their potential role in agricultural applications .
Mechanism of Action
The mechanism of action of 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid involves the cleavage of the Boc group under acidic conditions. The resulting carbocation can be stabilized by resonance and undergo elimination by trifluoroacetate ion . This deprotection step is crucial for the compound’s use in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Its Boc-protected amino group makes it particularly valuable in synthetic chemistry for the selective protection and deprotection of amines .
Biological Activity
4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1287670-05-6) is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
- Molecular Formula: C10H15N3O4
- Molecular Weight: 241.25 g/mol
- Purity: 98%
- IUPAC Name: 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-3-carboxylic acid
Pharmacological Activities
- Antiviral Activity:
-
Anti-inflammatory and Analgesic Effects:
- Pyrazoles are often investigated for their anti-inflammatory and analgesic properties. The presence of the Boc group may enhance the compound's stability and bioavailability, potentially leading to improved therapeutic outcomes .
-
Antimicrobial Properties:
- Some pyrazole derivatives demonstrate antimicrobial activity against various bacterial strains. The specific mechanisms often involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can influence its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(tert-butoxycarbonyl)amino-1-methylpyrazole | Similar pyrazole core without carboxylic acid | Antimicrobial |
| 5-(difluoromethyl)-1-methylpyrazole | Contains difluoromethyl group | Enhanced antiviral properties |
| 3-(tert-butoxycarbonyl)amino-1-methyl-1H-pyrazole | Different position of carboxylic acid | Potential anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have explored the biological implications of pyrazole derivatives, highlighting their potential as leads in drug development:
- Antiviral Studies:
- Inhibition Mechanisms:
- High-throughput Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
